molecular formula C21H26N2O4 B1681425 Samidorphan CAS No. 852626-89-2

Samidorphan

Katalognummer: B1681425
CAS-Nummer: 852626-89-2
Molekulargewicht: 370.4 g/mol
InChI-Schlüssel: RYIDHLJADOKWFM-MAODMQOUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CCDC 710249, Hydrochloridsalz ist ein kleinmolekularer Wirkstoff, der für seine hohe Affinität zu Opioidrezeptoren bekannt ist. Es ist ein Derivat von 3-Desoxy-3-Carboxamidonaltrexon und wurde auf seine potenziellen therapeutischen Anwendungen, insbesondere im Bereich der Schmerzbehandlung, untersucht .

Vorbereitungsmethoden

Die Synthese von CCDC 710249, Hydrochloridsalz umfasst mehrere Schritte. Die phenolische-OH-Gruppe von Nalbuphin, Naltrexonmethiodid, 6-Desoxonaltrexon, Hydromorphon und Naltrindol wird durch eine Carboxamidogruppe ersetzt, und der Furanring wird zu den entsprechenden 4-OH-Derivaten geöffnet . Die industriellen Produktionsverfahren für diese Verbindung sind nicht umfassend dokumentiert, aber sie beinhalten wahrscheinlich ähnliche synthetische Routen mit optimierten Reaktionsbedingungen für die großtechnische Produktion.

Vergleich Mit ähnlichen Verbindungen

CCDC 710249, Hydrochloridsalz ist aufgrund seiner hohen Affinität zu Opioidrezeptoren und seiner spezifischen chemischen Struktur einzigartig. Ähnliche Verbindungen sind Nalbuphin, Naltrexonmethiodid, 6-Desoxonaltrexon, Hydromorphon und Naltrindol . Diese Verbindungen zielen ebenfalls auf Opioidrezeptoren ab, unterscheiden sich jedoch in ihrer chemischen Struktur und ihrer Bindungsaffinität. Die Einzigartigkeit von CCDC 710249, Hydrochloridsalz, liegt in seiner Carboxamidogruppe und seiner offenen Furanringstruktur, die zu seiner hohen Rezeptoraffinität beitragen .

Biologische Aktivität

Samidorphan (SAM), a novel compound, has garnered attention for its unique biological activity, particularly in the context of psychiatric disorders. As a μ-opioid receptor antagonist and a partial agonist at κ- and δ-opioid receptors, SAM modulates the opioid system, which plays a crucial role in various neurochemical pathways related to mood regulation, appetite, and metabolism. This article synthesizes recent findings on the biological activity of this compound, focusing on its efficacy in combination therapies for schizophrenia and bipolar disorder, its metabolic effects, and relevant case studies.

This compound primarily functions as an antagonist at μ-opioid receptors while exhibiting partial agonist activity at κ- and δ-opioid receptors. This dual action is significant as it allows SAM to mitigate some of the adverse effects associated with traditional antipsychotic medications, particularly weight gain and metabolic disturbances.

Binding Affinity

The binding affinity of this compound to various opioid receptors is summarized in Table 1:

Receptor Type Binding Affinity
μ-opioidHigh (antagonist)
κ-opioidModerate (partial agonist)
δ-opioidModerate (partial agonist)

Combination Therapy with Olanzapine

One of the most significant applications of this compound is its combination with olanzapine (OLZ) for treating schizophrenia and bipolar I disorder. The combination therapy aims to leverage the efficacy of olanzapine while minimizing weight gain—a common side effect of antipsychotics.

Efficacy Studies

  • Weight Management : A phase 3 double-blind trial demonstrated that patients receiving OLZ/SAM experienced significantly less weight gain compared to those on olanzapine alone. Specifically, the mean weight change was approximately 0.50 kg less in the OLZ/SAM group over 24 weeks .
  • Long-Term Safety : In a long-term open-label study extending up to four years, OLZ/SAM was found to be well tolerated with minimal changes in body weight and metabolic parameters .
  • Durability of Treatment Effect : Patients exhibited stable clinical symptoms over extended periods, indicating that the treatment maintains its efficacy without significant adverse effects .

Case Studies

Two illustrative case studies highlight the practical benefits of this compound in clinical settings:

  • Case Study 1 : A 45-year-old female with bipolar I disorder transitioned from olanzapine to OLZ/SAM due to significant weight gain (from 200 lb to 300 lb). Following treatment with OLZ/SAM, she lost 150 lb over a year and reported cessation of self-harming behaviors .
  • Case Study 2 : An 18-year-old male with schizophrenia switched to OLZ/SAM after experiencing severe side effects from previous treatments. He lost 101 lb within a year and showed marked improvement in his psychiatric symptoms .

Meta-Analysis Findings

A meta-analysis comparing short-term outcomes for OLZ/SAM versus olanzapine alone indicated that while both treatments were effective, OLZ/SAM had a superior profile concerning weight management and metabolic stability . The analysis included data from multiple randomized controlled trials (RCTs), reinforcing the potential of this compound as a valuable adjunct in managing psychiatric disorders.

Summary of Meta-Analysis Results

Outcome Measure OLZ/SAM Group Olanzapine Group Statistical Significance
Mean Weight Change (kg)+0.50+3.00p < 0.05
Proportion with ≥10% Weight Gain10%30%p < 0.01

Eigenschaften

Key on ui mechanism of action

Samidorphan is a novel [naltrexone] analogue containing a 3-carboxamido group that functions as an opioid receptor modulator, both _in vitro_ and _in vivo_. Numerous _in vitro_ studies have demonstrated that samidorphan binds with high affinity to the μ-, κ-, and δ-opioid receptors with Ki values of 0.052 ± 0.0044, 0.23 ± 0.018, and 2.7 ± 0.36 nM, respectively. Samidorphan acts as an antagonist at the μ-opioid receptor when it signals through Gαi proteins, a partial agonist when the receptor signals through GαoA, GαoB, and Gαz proteins, and essentially lacks β-arrestin-mediated signalling; samidorphan also acts as a partial agonist at both the κ- and δ-opioid receptors _in vitro_. In addition, both the major N-dealkylated and the major N-oxide human metabolites bind to the μ-, κ-, and δ-opioid receptors (Ki values of 0.26, 23, and 56, and 8, 110, and 280 nM, respectively); the former functions as a μ-opioid receptor agonist and the latter as an antagonist. Overall, samidorphan functions primarily as a μ-opioid antagonist _in vivo_. [Olanzapine] is an efficacious antipsychotic whose use is limited, in part, by known adverse effects mediated through metabolic dysfunction: hyperglycemia/diabetes mellitus, hyperlipidemia, and weight gain. The exact mechanisms behind this metabolic dysfunction are incompletely understood, but it is known that opioid signalling is involved in feeding and metabolism. Clinical studies have demonstrated that the addition of samidorphan to [olanzapine] helps mitigate its metabolic-related adverse effects; presumably, this is due to opioid receptor signalling, though the exact mechanism remains to be determined. The appropriateness of samidorphan in combination therapy is due in part to its relatively mild side effect profile and low abuse potential.

CAS-Nummer

852626-89-2

Molekularformel

C21H26N2O4

Molekulargewicht

370.4 g/mol

IUPAC-Name

(1R,9R,10S)-17-(cyclopropylmethyl)-3,10-dihydroxy-13-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4-carboxamide

InChI

InChI=1S/C21H26N2O4/c22-19(26)15-4-3-13-9-16-21(27)6-5-14(24)10-20(21,17(13)18(15)25)7-8-23(16)11-12-1-2-12/h3-4,12,16,25,27H,1-2,5-11H2,(H2,22,26)/t16-,20-,21-/m1/s1

InChI-Schlüssel

RYIDHLJADOKWFM-MAODMQOUSA-N

SMILES

C1CC1CN2CCC34CC(=O)CCC3(C2CC5=C4C(=C(C=C5)C(=O)N)O)O

Isomerische SMILES

C1CC1CN2CC[C@]34CC(=O)CC[C@]3([C@H]2CC5=C4C(=C(C=C5)C(=O)N)O)O

Kanonische SMILES

C1CC1CN2CCC34CC(=O)CCC3(C2CC5=C4C(=C(C=C5)C(=O)N)O)O

Aussehen

Solid powder

melting_point

196.6-196.8

Key on ui other cas no.

852626-89-2

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

freely soluble

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Samidorphan;  RDC 0313;  RDC-0313;  RDC0313;  ALKS-33;  ALKS33;  ALKS 33; 

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(=O)c1ccc2c3c1OC1C(=O)CCC4(O)C(C2)N(CC2CC2)CCC314
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(=O)c1ccc2c(c1O)C13CCN(CC4CC4)C(C2)C1(O)CCC(=O)C3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Samidorphan
Reactant of Route 2
Samidorphan
Reactant of Route 3
Samidorphan
Reactant of Route 4
Samidorphan
Reactant of Route 5
Samidorphan
Reactant of Route 6
Samidorphan

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.